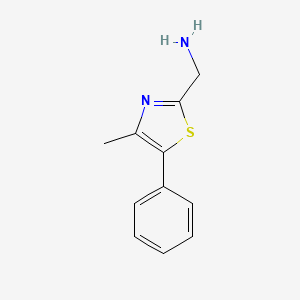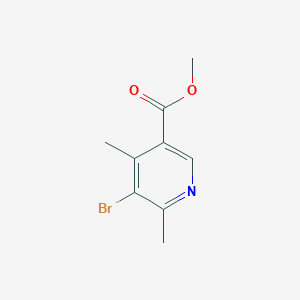
3-Bromo-2-(propylamino)-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(propylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their unique structural features and diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of a bromine atom and a propylamino group in the fluorenone structure imparts distinct chemical properties to this compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(propylamino)-9h-fluoren-9-one typically involves multi-step organic reactions. One common method is the bromination of 2-(propylamino)-9h-fluoren-9-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(propylamino)-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield fluorenol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted fluorenones.
Oxidation: Formation of fluorenone oxides.
Reduction: Formation of fluorenols.
Applications De Recherche Scientifique
3-Bromo-2-(propylamino)-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(propylamino)-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and the propylamino group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-hydroxyfluoren-9-one
- 2-(Propylamino)-9h-fluoren-9-one
- 3-Bromo-2-(methylamino)-9h-fluoren-9-one
Uniqueness
3-Bromo-2-(propylamino)-9h-fluoren-9-one is unique due to the combination of the bromine atom and the propylamino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.
Propriétés
Numéro CAS |
3405-11-6 |
|---|---|
Formule moléculaire |
C16H14BrNO |
Poids moléculaire |
316.19 g/mol |
Nom IUPAC |
3-bromo-2-(propylamino)fluoren-9-one |
InChI |
InChI=1S/C16H14BrNO/c1-2-7-18-15-9-13-12(8-14(15)17)10-5-3-4-6-11(10)16(13)19/h3-6,8-9,18H,2,7H2,1H3 |
Clé InChI |
ZAQOADKXFSJLMK-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)








![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)



![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
